5,8-Dibromo-11H-benzo[a]carbazole
Description
Properties
IUPAC Name |
5,8-dibromo-11H-benzo[a]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2N/c17-9-5-6-15-12(7-9)13-8-14(18)10-3-1-2-4-11(10)16(13)19-15/h1-8,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXZKYFYINDGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2NC4=C3C=C(C=C4)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromo-11H-benzo[a]carbazole typically involves the bromination of 11H-benzo[a]carbazole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
Industrial production of 5,8-Dibromo-11H-benzo[a]carbazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
5,8-Dibromo-11H-benzo[a]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the parent benzo[a]carbazole.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution: Various substituted benzo[a]carbazoles depending on the nucleophile used.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Benzo[a]carbazole.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 5,8-Dibromo-11H-benzo[a]carbazole serves as an important building block for the development of more complex organic molecules. Its ability to undergo various chemical reactions—such as substitution, oxidation, and reduction—makes it a versatile compound for creating new derivatives with tailored properties .
Table 1: Reaction Types and Conditions
| Reaction Type | Description | Common Reagents | Conditions |
|---|---|---|---|
| Substitution | Replacement of bromine with nucleophiles | Amines, thiols | Polar solvents (DMF, DMSO), elevated temperatures |
| Oxidation | Conversion to quinones or oxidized derivatives | Potassium permanganate, chromium trioxide | Acidic or basic conditions |
| Reduction | Formation of parent benzo[a]carbazole | Lithium aluminum hydride, sodium borohydride | Aprotic solvents |
Biology
Research has indicated that 5,8-Dibromo-11H-benzo[a]carbazole exhibits potential biological activities, particularly in anticancer research. Studies have evaluated its derivatives for antitumor activity against various human cancer cell lines. For instance, compounds derived from benzo[a]carbazole have shown significant cytotoxic effects comparable to established chemotherapeutic agents .
Case Study: Antitumor Activity
- A series of derivatives were synthesized and tested against A549 (lung cancer) and HCT-116 (colon cancer) cell lines.
- Results indicated that certain derivatives exhibited remarkable in vitro and in vivo anticancer activity.
Medicine
In medicinal chemistry, the compound is being investigated for its potential role as a pharmacophore in drug development. The structural modifications facilitated by the presence of bromine atoms allow for enhanced interactions with biological targets, which may lead to the development of novel therapeutic agents .
Industrial Applications
5,8-Dibromo-11H-benzo[a]carbazole is also utilized in the field of materials science, particularly in the development of organic semiconductors and photonic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Table 2: Industrial Applications
| Application Type | Description |
|---|---|
| Organic Semiconductors | Used in the fabrication of devices like OLEDs |
| Photonic Materials | Employed in creating advanced optical materials |
| Thermoelectric Materials | Investigated for potential use in energy conversion |
Mechanism of Action
The mechanism of action of 5,8-Dibromo-11H-benzo[a]carbazole involves its interaction with various molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with biological macromolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Structural Isomerism in Carbazole Derivatives
Carbazoles are heterocyclic aromatic compounds with a fused benzene and pyrrole ring system. The benzo[a]carbazole scaffold differs from indolocarbazoles, which include isomers like indolo[2,3-a]carbazole and indolo[3,2-b]carbazole, where indole fragments connect to a central benzene or amide group . These structural variations influence electronic properties and biological interactions. For example, indolo[2,3-a]carbazole derivatives, such as rebeccamycin and staurosporine, exhibit antitumor activity due to their planar aromatic systems .
Brominated Carbazole Derivatives
Key structurally similar brominated carbazoles include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |
|---|---|---|---|---|
| 5,8-Dibromo-11H-benzo[a]carbazole | 1269266-69-4 | C₁₆H₉Br₂N | 375.06 | 5,8 |
| 9-([1,1'-Biphenyl]-4-yl)-3,6-dibromo-9H-carbazole | 894791-50-5 | C₂₄H₁₅Br₂N | 493.10 | 3,6 |
| 11-(Biphenyl-3-yl)-11,12-dihydroindolo[2,3-a]carbazole | 1449754-80-6 | C₂₈H₁₉N₂ | 383.47 | Biphenyl at C11 |
Key Observations:
- Substituent Position Effects : The 5,8-dibromo substitution in the target compound contrasts with 3,6-dibromo substitution in 894791-50-5 , which may reduce steric hindrance and alter π-π stacking interactions .
- Hybrid Structures : Compounds like 1449754-80-6 incorporate biphenyl groups, increasing hydrophobicity and molecular weight compared to the simpler brominated scaffold of the target compound .
Physicochemical Properties
While detailed data (e.g., melting points, solubility) for 5,8-Dibromo-11H-benzo[a]carbazole are unavailable, its bromine atoms likely reduce solubility in polar solvents compared to non-halogenated analogs like 11H-benzo[a]carbazole (CAS: 239-01-0, MW: 217.27 g/mol) .
Biological Activity
5,8-Dibromo-11H-benzo[a]carbazole is a brominated derivative of benzo[a]carbazole, a polycyclic aromatic hydrocarbon known for its diverse biological activities. The presence of bromine atoms at the 5th and 8th positions significantly alters its chemical reactivity and biological properties. This article provides an in-depth examination of the biological activity of 5,8-Dibromo-11H-benzo[a]carbazole, including its mechanisms of action, research findings, and potential applications in medicinal chemistry.
- Molecular Formula : C16H9Br2N
- Molecular Weight : 375.06 g/mol
- Structure : Characterized by a fused ring system with two bromine substituents.
Synthesis
The synthesis of 5,8-Dibromo-11H-benzo[a]carbazole typically involves electrophilic aromatic substitution reactions using bromine in the presence of catalysts such as iron(III) bromide or aluminum bromide. The reaction is performed under controlled conditions to ensure high yield and purity.
Anticancer Properties
Research has indicated that 5,8-Dibromo-11H-benzo[a]carbazole exhibits significant anticancer activity. A study evaluating various derivatives of benzo[a]carbazole found that compounds with similar structures demonstrated potent antitumor effects against human cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer) .
Case Study: Antitumor Activity
| Compound | Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|---|
| 5,8-Dibromo-11H-benzo[a]carbazole | A549 | TBD | Potent |
| 11H-benzo[a]carbazole-5-carboxamide | HCT-116 | Comparable to amonafide | Significant |
The mechanism of action for 5,8-Dibromo-11H-benzo[a]carbazole involves its interaction with biological macromolecules, leading to the inhibition of key enzymes and disruption of cellular processes. The bromine atoms enhance the compound's reactivity, allowing it to form covalent bonds with targets involved in cancer cell proliferation .
Other Biological Activities
In addition to its anticancer properties, 5,8-Dibromo-11H-benzo[a]carbazole has been studied for various other biological activities:
- Antimicrobial Activity : Exhibits potential against various microbial strains.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress .
- Anti-inflammatory Properties : Compounds within this class are noted for their ability to modulate inflammatory pathways.
Comparison with Similar Compounds
To understand the unique properties of 5,8-Dibromo-11H-benzo[a]carbazole, it is useful to compare it with other derivatives:
| Compound | Substituents | Biological Activity |
|---|---|---|
| 11H-Benzo[a]carbazole | None | Baseline activity |
| 5,8-Dichloro-11H-benzo[a]carbazole | Chlorine | Moderate antitumor effects |
| 5,8-Diiodo-11H-benzo[a]carbazole | Iodine | Reduced efficacy |
The presence of bromine in 5,8-Dibromo-11H-benzo[a]carbazole enhances its reactivity compared to chlorine or iodine derivatives, making it a more potent candidate for drug development .
Q & A
Q. What are the standard synthetic protocols for preparing 5,8-Dibromo-11H-benzo[a]carbazole?
Methodological Answer: A common approach involves halogenation of the parent carbazole structure using brominating agents under controlled conditions. For brominated carbazoles, refluxing in polar aprotic solvents (e.g., DMSO) with bromine sources (e.g., NBS or Br₂) is typical. Post-reaction purification often includes vacuum distillation, crystallization (e.g., water-ethanol mixtures), and column chromatography. For example, analogous brominated triazoles were synthesized via 18-hour reflux in DMSO followed by ice-water quenching and ethanol recrystallization (65% yield) . Key parameters include reaction time, solvent choice, and stoichiometric control of bromine to avoid over-substitution.
Q. What safety protocols are critical when handling 5,8-Dibromo-11H-benzo[a]carbazole?
Methodological Answer: Safety measures include:
- Storage: Keep in a dark, dry, sealed container at room temperature to prevent degradation .
- Handling: Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation (H335 hazard) or skin contact (H315/H319 risks) .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Contaminated clothing must be washed thoroughly before reuse .
Q. What characterization techniques are essential for confirming the structure of 5,8-Dibromo-11H-benzo[a]carbazole?
Methodological Answer:
- Spectroscopy: ¹H/¹³C NMR to verify substitution patterns and bromine positions. For example, benzylic protons in analogous dibromo compounds show distinct shifts at δ 7.2–8.5 ppm .
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (375.06 g/mol) and isotopic patterns from bromine .
- Elemental Analysis: Validate C, H, N, and Br percentages against theoretical values .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in brominated carbazole synthesis?
Methodological Answer:
- Catalyst Screening: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency but may require ligand optimization. For example, failed couplings of 6-bromo-1,4-dimethyl-9H-carbazole with arylboronic acids under Na₂CO₃/Pd(PPh₃)₄ highlight the need for tailored ligands or solvent systems (e.g., toluene/water instead of dioxane) .
- Temperature Control: Lowering reaction temperatures (e.g., 60°C vs. 80°C) can reduce side reactions in halogenation steps .
- Additives: Glacial acetic acid (5 drops) as a proton donor in Schiff base formation improves imine yields .
Q. How should contradictory spectral data (e.g., NMR or MS) be resolved for brominated carbazoles?
Methodological Answer:
- Multi-Technique Cross-Validation: Combine NMR, IR, and X-ray crystallography. For instance, crystal structures of 3,6-Dibromo-9-(4-chlorobenzyl)-9H-carbazole confirmed dihedral angles (108.1° for C1–C6–C7) that resolved ambiguities in NOE correlations .
- Isotopic Pattern Analysis: Bromine’s ¹:¹ isotopic ratio in MS helps distinguish mono-/di-substitution. Discrepancies in molecular ion peaks ([M]⁺ vs. [M+2]⁺) may indicate incomplete bromination .
Q. What strategies mitigate decomposition risks during photochemical studies of 5,8-Dibromo-11H-benzo[a]carbazole?
Methodological Answer:
Q. How does the electronic nature of 5,8-Dibromo-11H-benzo[a]carbazole influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Deficient Core: The carbazole’s aromatic system, combined with electron-withdrawing bromines, facilitates Suzuki-Miyaura couplings. For example, 4,8-dibromo-benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) reacts efficiently with arylboronic acids in THF/K₃PO₄ at 80°C .
- Steric Effects: Bulkier substituents at the 5,8 positions may necessitate longer reaction times (24–48 hours) or microwave-assisted heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
